3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde
Overview
Description
3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde is a fluorinated aromatic aldehyde. This compound is characterized by the presence of a fluoro group at the third position and a 1,1,1,3,3,3-hexafluoropropan-2-yloxy group at the fourth position on the benzene ring, along with an aldehyde functional group. The presence of multiple fluorine atoms imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and 1,1,1,3,3,3-hexafluoropropan-2-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)phenol, is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and hexafluoropropan-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzoic acid.
Reduction: 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Lacks the hexafluoropropan-2-yloxy group, resulting in different chemical properties and applications.
4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)benzaldehyde: Lacks the fluoro group at the third position, affecting its reactivity and biological activity.
3-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of the hexafluoropropan-2-yloxy group, leading to different chemical behavior.
Uniqueness
3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde is unique due to the combination of its fluoro and hexafluoropropan-2-yloxy groups. This dual fluorination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-6-3-5(4-18)1-2-7(6)19-8(9(12,13)14)10(15,16)17/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMZUZKNODGMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156542 | |
Record name | Benzaldehyde, 3-fluoro-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707365-32-9 | |
Record name | Benzaldehyde, 3-fluoro-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-fluoro-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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